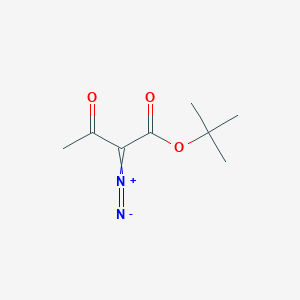
DISPERSE ORANGE 45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Orange 45: is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, acetate, and polyamide. Disperse dyes are characterized by their water-insolubility and ability to penetrate synthetic fibers, where they are held in place by physical forces without forming chemical bonds . This compound is known for its vibrant orange hue and is widely used in the textile industry.
Méthodes De Préparation
The synthesis of Disperse Orange 45 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method involves the following steps:
Diazotization: An aromatic amine, such as aniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt formed is then coupled with a coupling component, such as N,N-dicyanoethyl aniline, in the presence of a base like sodium acetate.
Isolation: The resulting dye is isolated by filtration, washed, and dried.
Industrial production methods often involve optimization techniques to enhance yield and purity. For example, a one-pot synthesis method has been developed to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Disperse Orange 45 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of aromatic amines.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium acetate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disperse Orange 45 has a wide range of scientific research applications, including:
Textile Industry: It is extensively used for dyeing synthetic fibers, providing vibrant and long-lasting colors.
Environmental Studies: Research on the removal of disperse dyes from wastewater using various treatment methods, such as adsorption and advanced oxidation processes.
Analytical Chemistry: Used as a standard dye in various analytical techniques to study dyeing properties and interactions with different substrates.
Biological Studies: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Mécanisme D'action
The mechanism of action of Disperse Orange 45 involves its interaction with synthetic fibers through physical forces such as Van der Waals forces and dipole interactions. The dye molecules penetrate the fibers and are held in place without forming chemical bonds. This interaction is facilitated by the dye’s molecular structure, which allows it to diffuse into the fiber matrix .
Comparaison Avec Des Composés Similaires
Disperse Orange 45 can be compared with other disperse dyes, such as Disperse Orange 3 and Disperse Red 11. While all these dyes share similar applications in the textile industry, they differ in their chemical structures and resulting colors. Disperse Orange 3, for example, is known for causing severe dermatitis, highlighting the importance of selecting appropriate dyes based on their safety profiles .
Similar Compounds
- Disperse Orange 3
- Disperse Red 11
- Disperse Blue 1
- Disperse Yellow 42
This compound stands out due to its specific hue and relatively lower allergenic potential compared to some other disperse dyes.
Propriétés
Numéro CAS |
12223-27-7 |
|---|---|
Formule moléculaire |
C9H9ClO4S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



